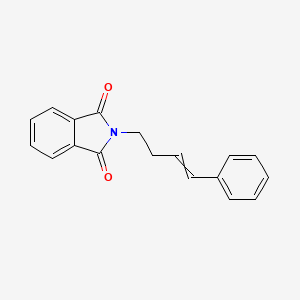
4-Ethyl-1-phenylnonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-phenylnonane-1,3-dione is a chemical compound known for its unique structure and properties. It belongs to the class of 1,3-diketones, which are characterized by the presence of two carbonyl groups separated by a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-phenylnonane-1,3-dione can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base, typically sodium ethoxide or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-phenylnonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted diketones or enolates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenylnonane-1,3-dione involves its interaction with molecular targets and pathways. The compound undergoes tribochemical reactions with metal surfaces, forming a protective layer that reduces friction and wear. This tribochemical reaction is stimulated by the flash temperature at asperity contacts during rubbing .
Comparison with Similar Compounds
Indane-1,3-dione: Known for its versatility in various applications, including biosensing and bioimaging.
1,3-Nonanedione: Another diketone with similar chemical properties and applications.
Uniqueness: 4-Ethyl-1-phenylnonane-1,3-dione stands out due to its specific structural features, such as the ethyl and phenyl groups, which confer unique chemical reactivity and physical properties. These features make it particularly suitable for applications in lubrication and as a building block in organic synthesis .
Properties
CAS No. |
194664-69-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-ethyl-1-phenylnonane-1,3-dione |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-10-14(4-2)16(18)13-17(19)15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChI Key |
UOTBNMMBWQYDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


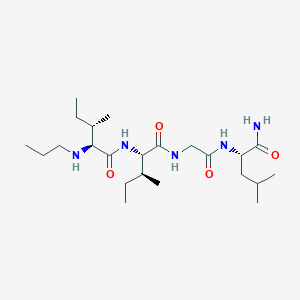
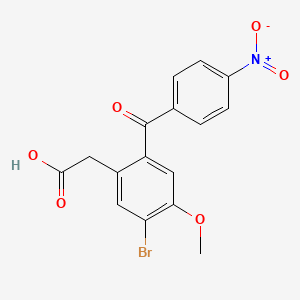
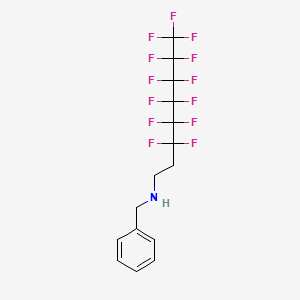
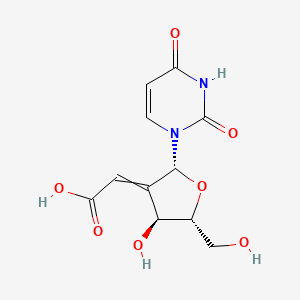
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)

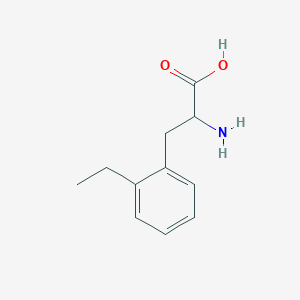
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
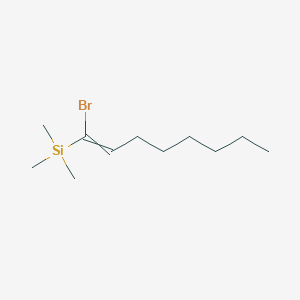
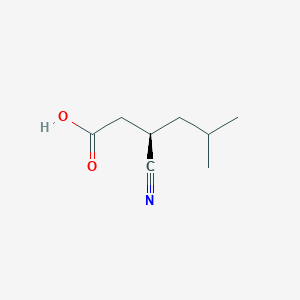
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
